N-(3-cyanothiophen-2-yl)-2-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyanothiophen-2-yl)-2-iodobenzamide is a heterocyclic compound that features a thiophene ring substituted with a cyano group and an iodinated benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiophen-2-yl)-2-iodobenzamide typically involves the reaction of 3-cyanothiophene-2-amine with 2-iodobenzoic acid. The reaction is carried out under N-acylation conditions, where the amine group of the thiophene derivative reacts with the carboxylic acid group of the iodobenzoic acid to form the amide bond. The reaction conditions often include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for maximizing yield and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanothiophen-2-yl)-2-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction Reactions: The cyano group in the thiophene ring can be reduced to an amine, or the thiophene ring can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: The compound can undergo palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3).
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like triethylamine (TEA) are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce complex biaryl or heteroaryl compounds .
Scientific Research Applications
N-(3-cyanothiophen-2-yl)-2-iodobenzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to its unique electronic properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds and complex organic molecules.
Mechanism of Action
The mechanism of action of N-(3-cyanothiophen-2-yl)-2-iodobenzamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano and iodinated benzamide moieties can contribute to the compound’s binding affinity and specificity for its targets. The exact pathways involved would depend on the specific biological context and target molecules .
Comparison with Similar Compounds
N-(3-cyanothiophen-2-yl)-2-iodobenzamide can be compared with other similar compounds, such as:
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: This compound features a thiophene ring instead of an iodinated benzamide moiety, which may result in different electronic and steric properties.
N-(3-cyanothiophen-2-yl)-2-bromobenzamide: The bromine atom in this compound can participate in similar substitution and coupling reactions, but the reactivity may differ due to the different halogen atom.
N-(3-cyanothiophen-2-yl)-2-chlorobenzamide: The chlorine atom provides different reactivity and may influence the compound’s properties and applications.
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7IN2OS/c13-10-4-2-1-3-9(10)11(16)15-12-8(7-14)5-6-17-12/h1-6H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAMCRNSDOSONF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CS2)C#N)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7IN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.